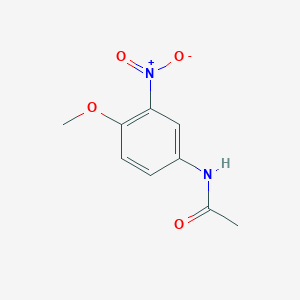

N-(4-Methoxy-3-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-9(15-2)8(5-7)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIUWCZXTNZSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6028020 | |

| Record name | Acetamide, N-(4-methoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50651-39-3 | |

| Record name | N-(4-Methoxy-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50651-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methoxy-3'-nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3-nitroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methoxy-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-methoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxy-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-METHOXY-3'-NITROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EJ3R0WMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 4 Methoxy 3 Nitrophenyl Acetamide

Acetylation of 4-Methoxy-3-nitroaniline (B184566) for N-(4-Methoxy-3-nitrophenyl)acetamide Synthesis

A principal and direct method for the synthesis of this compound is the acetylation of 4-methoxy-3-nitroaniline. This reaction involves the introduction of an acetyl group onto the amino functionality of the starting material.

Reaction Conditions and Optimization for this compound Formation

The formation of this compound via acetylation is typically carried out using acetic anhydride (B1165640) as the acetylating agent in the presence of glacial acetic acid, which serves as the solvent. rsc.org A common procedure involves refluxing a mixture of 4-methoxy-3-nitroaniline and a molar excess of acetic anhydride in glacial acetic acid. rsc.org

A specific experimental protocol involves refluxing 20 mmol of 4-methoxy-3-nitroaniline with a 20% molar excess (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid for 2 hours with continuous stirring. rsc.org Following the reaction, the product can be isolated by drying the mixture under vacuum and purified by recrystallization from deionized water. rsc.org

Optimization of this reaction can be explored by varying parameters such as reaction time, temperature, and the molar ratio of the reactants to improve the yield and purity of the final product. The presence of electron-withdrawing groups, such as the nitro group in the starting material, can decrease the nucleophilicity of the amine and may necessitate more forcing conditions or longer reaction times for complete conversion.

Table 1: Reaction Conditions for the Acetylation of 4-Methoxy-3-nitroaniline

| Starting Material | Acetylating Agent | Solvent | Temperature | Reaction Time | Molar Ratio (Aniline:Anhydride) |

|---|

Catalytic Approaches in this compound Preparation

While the acetylation of 4-methoxy-3-nitroaniline can proceed without a dedicated catalyst, particularly at elevated temperatures, various catalysts can be employed to facilitate the N-acetylation of aromatic amines, often under milder conditions. These catalysts can be broadly categorized as acidic or basic.

Acid catalysts, such as acetic acid itself, can enhance the electrophilicity of the acetylating agent. frontiersin.org Other acidic catalysts that have been used for the acetylation of amines include solid acids like zeolites and silica-supported acids, which offer the advantage of easier separation from the reaction mixture.

The use of alumina as a catalyst in a continuous-flow system with acetonitrile as the acetylating agent has been reported for the N-acetylation of various aromatic and aliphatic amines. researchgate.net This method presents a greener alternative to traditional batch processes using acetic anhydride or acetyl chloride. researchgate.net Phase transfer catalysts, in conjunction with a base like potassium carbonate, have also been shown to be effective for the N-acetylation of anilines with acetyl chloride in various solvents.

Mechanistic Investigations of Acylation in this compound Synthesis

The acylation of 4-methoxy-3-nitroaniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group, possessing a lone pair of electrons, acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate.

Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the protonated amide. A base, which can be another molecule of the aniline (B41778) starting material or the acetate ion, then deprotonates the nitrogen, yielding the final product, this compound, and acetic acid as a byproduct.

The rate of this reaction is influenced by the electronic properties of the aniline derivative. The presence of the electron-withdrawing nitro group at a position meta to the amine in 4-methoxy-3-nitroaniline reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity and potentially slowing down the rate of acetylation compared to unsubstituted aniline.

Alternative Synthetic Routes to this compound

An alternative approach to the synthesis of this compound involves the nitration of a suitable precursor, namely N-(4-Methoxyphenyl)acetamide. This method introduces the nitro group onto the aromatic ring of the already-formed acetanilide (B955).

Nitration of N-(4-Methoxyphenyl)acetamide Precursors

The nitration of N-(4-Methoxyphenyl)acetamide (also known as N-acetyl-p-anisidine) is a viable route to produce this compound. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

A key challenge in this approach is controlling the regioselectivity of the nitration. The methoxy (B1213986) group (-OCH3) is a strongly activating, ortho, para-directing group, while the acetamido group (-NHCOCH3) is also an activating, ortho, para-directing group. Therefore, the nitration of N-(4-Methoxyphenyl)acetamide can potentially yield a mixture of isomers, including the desired 3-nitro product (ortho to the acetamido group and meta to the methoxy group) and the 2-nitro product (ortho to the methoxy group and meta to the acetamido group).

Regioselective Nitration Strategies for this compound Formation

Achieving regioselectivity in the nitration of N-(4-Methoxyphenyl)acetamide to favor the formation of the 3-nitro isomer requires careful control of reaction conditions. The directing effects of the substituents play a crucial role. The powerful ortho, para-directing influence of the methoxy group would be expected to favor substitution at the positions ortho to it (positions 2 and 6). The acetamido group also directs ortho and para, but its directing ability is modulated by reaction conditions.

Strategies to enhance the formation of the 3-nitro isomer often involve modulating the reaction conditions to influence the electronic and steric factors. For instance, the choice of nitrating agent and solvent system can impact the isomer distribution. In a continuous flow synthesis of a related compound, 4-methoxy-2-nitroaniline, the formation of 4-methoxy-3-nitroaniline was noted as a byproduct, indicating that nitration at the 3-position does occur. google.com

The steric hindrance of the acetamido group may play a role in directing the incoming electrophile. Furthermore, the reaction temperature and the concentration of the acid can influence the product ratio. Lower temperatures are generally favored in nitration reactions to minimize side reactions and improve selectivity.

Table 2: Potential Isomeric Products from the Nitration of N-(4-Methoxyphenyl)acetamide

| Product Name | Position of Nitro Group |

|---|---|

| N-(4-Methoxy-2-nitrophenyl)acetamide | 2-nitro |

Exploring Novel Synthetic Pathways for this compound

The synthesis of this compound has traditionally been accomplished through a standard, reliable acetylation reaction. However, the broader field of N-acetylation of anilines is an active area of research, with numerous novel methodologies being developed that could potentially be adapted for the synthesis of this specific compound.

The conventional and most frequently cited method for synthesizing this compound is the acetylation of 4-methoxy-3-nitroaniline. nih.govresearchgate.net This reaction typically involves heating the aniline precursor with an excess of acetic anhydride in a glacial acetic acid solvent under reflux conditions for approximately two hours. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 4-methoxy-3-nitroaniline | nih.govresearchgate.net |

| Reagent | Acetic anhydride | nih.govresearchgate.net |

| Solvent | Glacial acetic acid | nih.gov |

| Conditions | Reflux | nih.gov |

| Reaction Time | ~2 hours | nih.gov |

While this method is effective, exploration into novel synthetic pathways for N-arylacetamides offers promising alternatives. One such area is the use of alternative acylating agents and catalysts. For instance, research on solvent- and catalyst-free acetylation has demonstrated the use of Meldrum's acid as a highly efficient acyl surrogate, which proceeds under neutral conditions and produces acetone and carbon dioxide as the only byproducts. researchgate.net Another approach involves the one-pot reductive acetylation of nitroarenes. A study utilizing recyclable copper ferrite (CuFe₂O₄) nanoparticles in water has shown that aromatic nitro compounds can be converted directly to N-arylacetamides, a pathway that could potentially synthesize the target compound from a dinitro-precursor, thereby bypassing the need for an aniline intermediate. researchgate.net

Furthermore, the development of syntheses under non-conventional energy sources is a significant area of innovation. Microwave-assisted organic synthesis has been shown to produce N-arylacetamides from anilines and glacial acetic acid in quantitative yields within minutes, often without the need for any catalyst. ymerdigital.comijarsct.co.in Similarly, photo-induced methods are emerging; one green approach uses visible light and diacetyl as both a photosensitizer and acetylating reagent in an aqueous medium to achieve the transformation. nih.gov These novel pathways represent the forefront of synthetic chemistry, aiming for higher efficiency, milder conditions, and unique reaction mechanisms.

Purification and Isolation Strategies for this compound

The effective purification and isolation of this compound are critical for obtaining a product of high purity, which is essential for subsequent analysis and applications. The primary strategy reported in the literature is a two-step process involving solvent removal followed by recrystallization.

Following the completion of the synthesis reaction, the initial step in the isolation process is the removal of the solvent, typically glacial acetic acid, and any remaining volatile reagents from the reaction mixture. This is commonly achieved by drying the mixture under vacuum. nih.gov This process yields a crude solid residue containing the desired product along with impurities.

The principal technique for the purification of this residue is recrystallization. nih.gov Deionized water has been specifically identified as an effective solvent for this process. The crude solid is dissolved in a minimum amount of hot deionized water to form a nearly saturated solution. As the solution is allowed to cool slowly, the solubility of this compound decreases, leading to the formation of purified crystals, while impurities tend to remain in the solution. For achieving high purity, the process is often repeated, with reports specifying recrystallization "twice from deionized water". nih.gov This method is also suitable for growing single crystals for analytical techniques like X-ray diffraction. nih.gov

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While no studies focus exclusively on a green synthesis of this compound, a wealth of research on the green N-acetylation of anilines provides a clear roadmap for future development.

A key target for green chemistry is the replacement of hazardous reagents and solvents. The conventional synthesis of this compound uses acetic anhydride, which is corrosive. Many green alternatives focus on using glacial acetic acid as the acetylating agent, which has a higher atom economy and produces only water as a byproduct. ymerdigital.comijtsrd.com Furthermore, moving away from organic solvents is a primary goal. Several methods have been developed that proceed under solvent-free conditions or in water, which is considered the most environmentally benign solvent. nih.govresearchgate.netmdpi.comias.ac.in

The use of catalysts that are efficient, selective, and recyclable is another cornerstone of green synthesis. Heterogeneous catalysts, such as silica sulfuric acid, are advantageous as they can be easily removed from the reaction mixture by simple filtration and potentially reused, reducing waste. researchgate.net Lewis acid catalysts derived from abundant and non-toxic metals, like magnesium sulfate, have also been shown to effectively promote the acetylation of anilines with acetic acid under solvent-free conditions. ijtsrd.com

Energy consumption is also a critical factor. The conventional method requires heating under reflux, which is energy-intensive. nih.gov Alternative energy sources like microwave irradiation can drastically reduce reaction times from hours to minutes, leading to significant energy savings. ijarsct.co.in The use of natural sunlight as a sustainable energy source for photochemical reactions is also being explored for N-acetylation processes. researchgate.net

| Approach | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Reagent | Acetic anhydride | Acetic acid ymerdigital.comijtsrd.com | Atom Economy, Safer Chemicals |

| Solvent | Glacial acetic acid | Solvent-free or Water researchgate.netias.ac.in | Safer Solvents, Pollution Prevention |

| Catalyst | None (reagent-driven) | Reusable heterogeneous catalyst (e.g., Silica sulfuric acid) researchgate.net | Catalysis, Waste Prevention |

| Energy | Thermal heating (reflux) | Microwave irradiation or Sunlight ijarsct.co.inresearchgate.net | Energy Efficiency |

Advanced Structural Characterization of N 4 Methoxy 3 Nitrophenyl Acetamide

Single-Crystal X-ray Diffraction Analysis of N-(4-Methoxy-3-nitrophenyl)acetamide

Single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure was determined at a low temperature of 90 K to minimize thermal vibrations and obtain precise atomic coordinates. researchgate.netresearchgate.net

Molecular Geometry and Bond Parameters of this compound

Selected bond lengths and angles are typical for this class of compounds and are consistent with the assigned structure.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

|---|---|

| C1–N1 | 1.413(4) |

| C7–N1 | 1.359(4) |

| C7–O1 | 1.233(4) |

| C4–O2 | 1.362(4) |

| C9–O2 | 1.425(4) |

| C3–N2 | 1.465(4) |

| N2–O3 | 1.232(3) |

| N2–O4 | 1.229(3) |

Note: Data obtained from crystallographic studies. researchgate.net

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

|---|---|

| C2–C1–N1 | 117.2(3) |

| C6–C1–N1 | 123.0(3) |

| C1–N1–C7 | 128.5(3) |

| N1–C7–O1 | 124.0(3) |

| N1–C7–C8 | 115.1(3) |

| O1–C7–C8 | 120.9(3) |

| C3–C4–O2 | 116.4(3) |

| C5–C4–O2 | 124.0(3) |

| C4–O2–C9 | 117.8(2) |

Note: Data obtained from crystallographic studies. researchgate.net

Conformational Analysis and Torsion Angles in this compound

The conformation of the molecule is defined by several key torsion angles. The near co-planarity of the methoxy (B1213986) and acetamide (B32628) groups with the phenyl ring is confirmed by the small torsion angles of 0.0(4)° for C9—O2—C4—C5 and 4.9(4)° for C7—N1—C1—C2. nih.gov The C1—N1—C7—O1 torsion angle is also nearly zero at 0.2(4)°, indicating the planarity of the amide group. iucr.orgnih.gov

In contrast, the nitro group is significantly twisted out of the phenyl ring's plane. iucr.orgnih.gov This twist is a result of steric hindrance and electronic effects. The nitro group is disordered over two positions, with opposite senses of twist. iucr.orgnih.gov The two orientations are twisted out of the plane by approximately 23.5(2)° and 35.6(2)°. nih.gov The dihedral angle between the two disordered C—NO2 planes is 59.2(2)°. nih.gov

Table 3: Key Torsion Angles in this compound

| Torsion Angle | Value (°) |

|---|---|

| C9–O2–C4–C5 | 0.0(4) |

| C7–N1–C1–C2 | 4.9(4) |

| C1–N1–C7–O1 | 0.2(4) |

Note: Data highlights the near-planar arrangement of the methoxyphenylacetamide moiety. nih.gov

Disorder Phenomena and Crystallographic Refinement in this compound Crystals

A notable feature of the crystal structure of this compound is the disorder of the nitro group. iucr.orgnih.gov The nitro group occupies two distinct orientations with opposite twists relative to the phenyl ring. iucr.orgnih.gov This disorder complicates the crystallographic refinement process.

The crystal used for data collection was identified as a three-component non-merohedral twin. researchgate.netiucr.org The approximate twin fractions were determined to be 0.962, 0.024, and 0.014. researchgate.netiucr.org The refinement of the crystal structure was performed against a twin4.hkl file, and the twin fractions were not refined. researchgate.netiucr.org The final R-factor for the refinement was 0.059 for 1675 reflections with 160 parameters. researchgate.net

Intermolecular Interactions and Crystal Packing of this compound

The crystal packing of this compound is primarily governed by hydrogen bonding and other weak intermolecular interactions, which together create a stable three-dimensional supramolecular assembly.

Hydrogen Bonding Networks in Crystalline this compound

The most significant intermolecular interaction is a classical N—H···O hydrogen bond. iucr.orgnih.gov The amide N—H group acts as a hydrogen bond donor to an oxygen atom of the nitro group of an adjacent molecule. iucr.orgnih.govnih.gov This interaction results in the formation of chains of molecules that propagate along the direction in the crystal lattice. iucr.orgnih.gov Interestingly, the amide carbonyl oxygen atom does not participate in any hydrogen bonding. iucr.orgnih.gov

Table 4: Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1N···O3A | 0.86(4) | 2.30(4) | 3.122(4) | 160(3) |

D: donor atom, H: hydrogen atom, A: acceptor atom. Symmetry code for A: x - 1/2, 1/2 - y, z - 1/2. researchgate.net

Hirshfeld Surface Analysis for this compound Intermolecular Contacts

As of the latest literature review, a detailed Hirshfeld surface analysis, including fingerprint plots, for this compound has not been published. However, based on the crystallographic data available, the primary intermolecular contacts can be described. The crystal structure of this compound is significantly influenced by hydrogen bonding. nih.gov Specifically, the amide N-H group acts as a hydrogen bond donor, forming a hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule. nih.gov This N-H···O interaction is a key feature that directs the packing of the molecules in the crystal lattice, generating chains that propagate along the mdpi.com direction. nih.gov The amide carbonyl oxygen, however, is not involved in this hydrogen bonding network. nih.gov

Based on the published crystallographic information, the key hydrogen bond interaction is summarized in the table below.

| Donor-H···Acceptor | Description |

| N-H···O (nitro) | This hydrogen bond is the primary directional interaction responsible for the formation of molecular chains within the crystal structure. nih.gov |

Polymorphism and Solid-State Characteristics of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is therefore of critical importance in materials science and the pharmaceutical industry.

To date, there have been no reports in the scientific literature of polymorphs for this compound. The compound has been characterized in a single crystalline form. The solid-state characteristics of this known form have been determined through single-crystal X-ray diffraction.

The crystal structure of this compound is monoclinic with the space group P21/n. The methoxyphenylacetamide moiety of the molecule is nearly planar. nih.gov However, the nitro group is twisted out of this plane by approximately 30 degrees and exhibits disorder, occupying two different orientations with opposite twist senses. nih.gov The crystal chosen for the detailed structural analysis was identified as a three-component non-merohedral twin. nih.gov

The key crystallographic data for this compound are presented in the interactive table below.

| Crystal Data | |

| Chemical Formula | C₉H₁₀N₂O₄ |

| Formula Weight | 210.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.8740 (8) |

| b (Å) | 7.0136 (6) |

| c (Å) | 12.2891 (12) |

| β (°) | 92.313 (5) |

| Volume (ų) | 936.48 (14) |

| Z | 4 |

| Temperature (K) | 90 |

Table based on crystallographic data reported in IUCrData.

The packing of the molecules in the crystal is stabilized by the previously mentioned N-H···O hydrogen bonds, which link the molecules into chains. nih.gov The absence of reported polymorphs suggests that this crystalline form is likely the most stable under the conditions in which it has been crystallized. However, a systematic polymorph screen, potentially employing different solvents and crystallization conditions, has not been reported and could be a subject for future investigation. Furthermore, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide valuable information on the thermal stability and potential phase transitions of the solid state, but such data is not currently available in the literature.

Chemical Reactivity and Transformation Studies of N 4 Methoxy 3 Nitrophenyl Acetamide

Reactions Involving the Nitro Group of N-(4-Methoxy-3-nitrophenyl)acetamide

The nitro group attached to the aromatic ring is a key site for chemical modification, with its reduction being the most prominent transformation. This conversion is a critical step in the synthesis of various intermediates used in the chemical and pharmaceutical industries.

Reduction Pathways of the Nitro Moiety in this compound

The transformation of the nitro group in this compound into an amino group can be accomplished through several established reduction pathways. These methods generally fall into two main categories: catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for reducing aromatic nitro compounds. patsnap.com This technique involves the use of hydrogen gas in the presence of a metal catalyst. mdpi.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. patsnap.commdpi.com The reaction is typically performed under pressure in a suitable solvent, such as ethanol (B145695). patsnap.comacs.org

Chemical reduction offers an alternative to catalytic hydrogenation and utilizes various reducing agents. A frequently used method involves easily oxidized metals, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). mdpi.com Another significant method is the use of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in the presence of a catalyst like ferric chloride (FeCl₃) and a support such as diatomite, in a solvent like methanol (B129727). etsu.edu This approach avoids the need for high-pressure hydrogen gas and the production of large amounts of metal sludge. etsu.edu Other reagents like sodium borohydride (B1222165) (NaBH₄) and tin(II) chloride (SnCl₂) are also effective for the reduction of nitro groups to amines. patsnap.commdpi.com

| Reduction Method | Reagents and Catalysts | Typical Conditions | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High pressure (up to 100 bar), elevated temperature, ethanol solvent. patsnap.com | High efficiency and clean product formation. mdpi.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Reaction with metal powder in acidic solution. mdpi.com | Classic, well-established laboratory method. mdpi.com |

| Hydrazine Hydrate Reduction | N₂H₄·H₂O, FeCl₃, Diatomite | Heated in methanol solvent (40-80 °C). etsu.edu | Avoids high-pressure H₂ and large metal waste streams. etsu.edu |

| Other Chemical Reductions | SnCl₂, NaBH₄ | Varies with reagent; often milder conditions. patsnap.commdpi.com | Offers alternative selectivity and conditions. patsnap.com |

Formation of Amino Derivatives from this compound

The primary product formed from the reduction of this compound is N-(3-Amino-4-methoxyphenyl)acetamide . acs.orgetsu.edu This transformation represents a crucial synthetic step, as the resulting aromatic amine is a versatile intermediate for further chemical modifications. For instance, a patented method specifically outlines the preparation of 3-amino-4-methoxyacetanilide (an alternative name for the same product) by mixing this compound with a solvent, a catalyst, and then adding a reducing agent like hydrazine hydrate over a period of 1 to 3 hours at a temperature between 40 and 80 °C. etsu.edu The formation of this amino derivative converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the electronic properties of the aromatic ring.

Mechanisms of Nitro Group Chemical Transformations

The reduction of an aromatic nitro group is a complex, multi-step process that involves the transfer of six electrons to form the final amine. researchgate.net The most widely accepted mechanism, originally proposed by Haber, proceeds through several intermediates. youtube.com

The transformation typically begins with a two-electron reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). researchgate.netyoutube.com This is followed by another two-electron reduction, which converts the nitroso intermediate into a hydroxylamine (B1172632) derivative (Ar-NHOH). researchgate.netyoutube.com The final step is a further two-electron reduction of the hydroxylamine to yield the primary amine (Ar-NH₂). researchgate.net

Reduction Mechanism Steps:

Ar-NO₂ (Nitro compound) + 2e⁻ + 2H⁺ → Ar-NO (Nitroso intermediate) + H₂O

Ar-NO (Nitroso intermediate) + 2e⁻ + 2H⁺ → Ar-NHOH (Hydroxylamine intermediate)

Ar-NHOH (Hydroxylamine intermediate) + 2e⁻ + 2H⁺ → Ar-NH₂ (Amine product) + H₂O

In catalytic hydrogenation, this process is thought to occur on the surface of the metal catalyst, where molecular hydrogen is activated and transferred to the nitro compound. uomustansiriyah.edu.iq In chemical reductions, the mechanism involves the direct transfer of electrons from the reducing agent to the nitro group. patsnap.com Under certain conditions, particularly in alkaline media, condensation reactions can occur between the intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, to form azoxybenzene, which can then be further reduced.

Reactions Involving the Acetamide (B32628) Moiety of this compound

The acetamide group (-NHCOCH₃) of this compound also possesses distinct reactivity, primarily centered on the amide bond itself and the N-H proton.

Hydrolysis and Amide Bond Reactivity of this compound

The amide bond in acetanilides can be cleaved through hydrolysis under either acidic or basic conditions. patsnap.comuomustansiriyah.edu.iq This reaction, known as deacylation, breaks the bond between the carbonyl carbon and the nitrogen atom.

Acid-catalyzed hydrolysis typically involves refluxing the compound with a mineral acid, such as sulfuric acid. youtube.comuomustansiriyah.edu.iqrsc.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. patsnap.cometsu.eduyoutube.com Subsequent proton transfers and elimination of the amine lead to the formation of acetic acid and the corresponding aniline (B41778) salt. etsu.eduyoutube.com In the case of this compound, acid hydrolysis would yield 4-methoxy-3-nitroaniline (B184566) and acetic acid. derpharmachemica.comiucr.org

Base-catalyzed hydrolysis involves heating the amide with a strong base, such as sodium hydroxide (B78521). In this mechanism, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. patsnap.com This intermediate then collapses, expelling the amide anion, which is subsequently protonated by the solvent to yield the free amine and a carboxylate salt. acs.org This process would also produce 4-methoxy-3-nitroaniline and sodium acetate.

The presence of a strong electron-withdrawing nitro group on the phenyl ring is expected to influence the rate of hydrolysis compared to unsubstituted acetanilide (B955). etsu.edu

N-Substitution and Derivatization of the Acetamide Group

Modification of the acetamide group through N-substitution presents a greater chemical challenge compared to hydrolysis. The N-H proton of the amide is only weakly acidic, and direct alkylation or acylation is often difficult. Neutral amides tend to react with electrophiles at the more nucleophilic oxygen atom (O-alkylation) rather than the nitrogen atom. derpharmachemica.com

To achieve selective N-alkylation , the amide must typically first be converted into its more nucleophilic conjugate base, the amide anion. derpharmachemica.com This is accomplished by using a strong base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent like DMF or THF. derpharmachemica.com The resulting amide anion can then react with an alkylating agent (e.g., an alkyl halide) to form the N-substituted derivative. The choice of base and solvent is critical to favor N-alkylation over competing O-alkylation. derpharmachemica.com

N-acylation , or transamidation, involves replacing the acetyl group with a different acyl group. This can be achieved through various methods, including reaction with an acid chloride or anhydride (B1165640) after deprotonation of the amide nitrogen. Recent methods have explored catalyst systems, such as those using FeCl₃, to facilitate the transacylation of N-acylsulfonamides, a related class of compounds, suggesting possibilities for acetanilides as well. organic-chemistry.org While specific examples for this compound are not extensively documented, these general principles of amide reactivity would apply, allowing for the potential synthesis of a variety of N-substituted derivatives under controlled conditions. derpharmachemica.comacs.org

Aromatic Substitution Reactions of this compound

Aromatic substitution reactions are fundamental in organic chemistry for the functionalization of benzene (B151609) rings. The reactivity of this compound in these reactions is dictated by the electronic effects of its three substituents: the methoxy (B1213986) (-OCH3), nitro (-NO2), and acetamido (-NHCOCH3) groups.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The directing effects are a consequence of both inductive and resonance effects. organicchemistrytutor.commasterorganicchemistry.com

Activating Groups: The methoxy (-OCH3) and acetamido (-NHCOCH3) groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. organicchemistrytutor.comwvu.edu Both are ortho, para-directors, donating electron density to the ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex). organicchemistrytutor.commasterorganicchemistry.comyoutube.com The acetamido group's activating ability is somewhat lessened compared to a simple amino group because its lone pair of electrons can also be delocalized onto the adjacent carbonyl oxygen. stackexchange.com

Deactivating Group: The nitro (-NO2) group is a strong deactivating group due to its powerful electron-withdrawing nature through both resonance and induction. youtube.com It is a meta-director for electrophilic substitution. masterorganicchemistry.comyoutube.com

The positions on the aromatic ring of this compound are numbered starting from the carbon bearing the acetamido group as C1. Thus, the substituents are at C1 (-NHCOCH3), C3 (-NO2), and C4 (-OCH3). The positions available for electrophilic attack are C2, C5, and C6.

The combined influence of these groups makes predicting the major product of an EAS reaction complex. The powerful ortho, para-directing influence of the methoxy group and the moderate ortho, para-directing effect of the acetamido group are in competition with the meta-directing effect of the nitro group. The positions ortho to the methoxy group are C3 (already substituted) and C5. The position para to the methoxy group is C1 (already substituted). The positions ortho to the acetamido group are C2 and C6. The position para to the acetamido group is C4 (already substituted). The positions meta to the nitro group are C1 and C5.

Therefore, positions C2, C5, and C6 are all activated to some extent. However, the directing groups will favor certain positions over others. The methoxy group strongly activates C5. The acetamido group activates C2 and C6. The nitro group directs to C5. Given the strong activating and directing nature of the methoxy group, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the methoxy group and meta to the nitro group. Steric hindrance from the existing substituents would also play a role in the regioselectivity of the reaction. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₃ | Strongly Activating | ortho, para |

| -NHCOCH₃ | Moderately Activating | ortho, para |

| -NO₂ | Strongly Deactivating | meta |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. wikipedia.orgyoutube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org

In this compound, the nitro group is a potent electron-withdrawing group. If a good leaving group were present on the ring, particularly at the C2 or C4 positions (which are ortho and para to the nitro group, respectively), the compound would be susceptible to nucleophilic attack. However, in the parent molecule, none of the existing substituents (methoxy, acetamido) are good leaving groups under typical SNAr conditions.

For a nucleophilic substitution to occur, a different derivative of this compound would be needed, for instance, one with a halide at the C2 or C4 position. The reaction of 2,4-dinitrochlorobenzene with nucleophiles is a classic example of an SNAr reaction. libretexts.org While direct SNAr on this compound is unlikely, the presence of the nitro group significantly polarizes the aromatic ring, making it more electrophilic and potentially reactive towards very strong nucleophiles under forcing conditions. pressbooks.pub

Oxidative and Reductive Transformations of this compound

The functional groups on this compound offer several possibilities for oxidative and reductive transformations. The most common and synthetically useful of these is the reduction of the nitro group.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and important transformation in organic synthesis. acs.orgacs.org A variety of reagents can be employed for this purpose, and the choice of reagent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups like the amide. researchgate.net

Common methods for the reduction of the nitro group in this compound would include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are effective. mit.eduwikipedia.orgrsc.org The reaction is typically carried out under a hydrogen atmosphere. The presence of vanadium compounds as catalysts can prevent the accumulation of hydroxylamine intermediates. google.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Raney nickel or graphite) can selectively reduce the nitro group while leaving the amide group intact. researchgate.net

Other Reducing Agents: A range of other reducing agents can be used, including sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2), and samarium(II) iodide (SmI2). wikipedia.orgorganic-chemistry.org

The product of this reduction, N-(3-amino-4-methoxyphenyl)acetamide, is a valuable synthetic intermediate.

Oxidative transformations of this compound are less common. The aromatic ring is deactivated towards electrophilic attack, which is a form of oxidation. Strong oxidizing agents could potentially lead to degradation of the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol) | Amine |

| Fe, HCl | Acidic, aqueous solution | Amine |

| SnCl₂, HCl | Acidic, aqueous solution | Amine |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Amine |

| Hydrazine, Raney Ni | Solvent (e.g., ethanol), often heated | Amine |

Advanced Spectroscopic Characterization of N 4 Methoxy 3 Nitrophenyl Acetamide

Mass Spectrometry of N-(4-Methoxy-3-nitrophenyl)acetamide

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that results in the formation of a molecular ion (M•+) and numerous fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, the molecular ion peak is expected at m/z 210. The fragmentation is predicted to proceed through several key pathways initiated by the radical cation.

A primary fragmentation is the alpha-cleavage of the acyl group, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) to produce an ion at m/z 168. Another prominent fragmentation pathway involves the cleavage of the C-N amide bond, with the charge retained on the aromatic portion, or the loss of the acetyl radical (•CH₃CO) to give an ion at m/z 167. Subsequent losses of the nitro group (•NO₂) or methoxy (B1213986) radical (•OCH₃) from these initial fragments would lead to further characteristic ions.

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Structure/Identity | Neutral Loss |

| 210 | [C₉H₁₀N₂O₄]⁺• (Molecular Ion) | - |

| 168 | [C₇H₈N₂O₃]⁺• | CH₂CO (Ketene) |

| 167 | [C₇H₇N₂O₃]⁺ | •CH₃CO (Acetyl radical) |

| 152 | [C₇H₆NO₂]⁺ | CH₃CO and •NO₂ |

| 137 | [C₇H₇NO₂]⁺• | •NO₂ |

| 122 | [C₆H₄NO₂]⁺ | CH₃CO and •OCH₃ |

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, with minimal fragmentation. nih.gov This method is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS in positive ion mode would be expected to show a prominent ion at m/z 211.0713, corresponding to the protonated molecule [C₉H₁₀N₂O₄ + H]⁺. uni.lu Analysis in negative ion mode would likely show the deprotonated molecule [M-H]⁻ at m/z 209.0568. uni.lu The technique is also compatible with liquid chromatography, allowing for the analysis of the compound in complex mixtures. sielc.com

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Formula | Ion Type | Calculated m/z |

| [M+H]⁺ | Protonated Molecule | 211.0713 |

| [M+Na]⁺ | Sodium Adduct | 233.0533 |

| [M+K]⁺ | Potassium Adduct | 249.0272 |

| [M-H]⁻ | Deprotonated Molecule | 209.0568 |

| [M+NH₄]⁺ | Ammonium Adduct | 228.0979 |

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. rsc.org The calculated monoisotopic mass of this compound (C₉H₁₀N₂O₄) is 210.06406 Da. uni.lu An HRMS measurement yielding a mass very close to this value would confirm the molecular formula and distinguish it from other potential compounds with the same nominal mass but different elemental compositions. For instance, a compound with the formula C₁₀H₁₄N₂O₃ has the same nominal mass of 210 but a different exact mass of 210.10044 Da.

Table 4: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Nominal Mass | 210 amu |

| Calculated Monoisotopic Mass | 210.06406 Da |

| Molecular Weight | 210.19 g/mol |

Data sourced from NIST and PubChemLite. uni.lunist.govepa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum is dictated by the chromophores present in the structure. In this compound, the primary chromophore is the substituted benzene (B151609) ring.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and the conjugated nitro and acetamido groups. The presence of the electron-donating methoxy group (-OCH₃) and acetamido group (-NHCOCH₃), along with the powerful electron-withdrawing nitro group (-NO₂), leads to significant intramolecular charge transfer character in the transitions. nih.gov This typically results in strong absorption bands. One would expect a high-energy absorption corresponding to the benzene ring itself and lower-energy absorptions resulting from the charge-transfer interactions between the donor and acceptor groups. Additionally, n → π* transitions, which are typically weaker, may be observed, originating from the non-bonding electrons on the oxygen atoms of the nitro, methoxy, and carbonyl groups. The solvent used for analysis can also influence the position and intensity of these absorption bands. nih.gov

Table 5: Predicted Electronic Transitions and Absorption Maxima for this compound

| Type of Transition | Chromophore System | Expected λmax Region |

| π → π | Substituted Benzene Ring | ~200-250 nm |

| π → π (Charge Transfer) | Donor-Acceptor System (Methoxy/Acetamido to Nitro) | ~280-350 nm |

| n → π | Nitro Group (NO₂) | ~330-400 nm (weak) |

| n → π | Carbonyl Group (C=O) | ~270-300 nm (weak) |

Computational Chemistry and Theoretical Modeling of N 4 Methoxy 3 Nitrophenyl Acetamide

Quantum Chemical Calculations of N-(4-Methoxy-3-nitrophenyl)acetamide

Quantum chemical calculations serve as a powerful tool for determining the geometric and electronic properties of this compound. These theoretical approaches allow for the prediction of molecular characteristics that can be benchmarked against experimental findings.

While specific Density Functional Theory (DFT) studies detailing the full energetic profile of this compound are not extensively documented in publicly available literature, the molecule's structure has been precisely determined by single-crystal X-ray diffraction, which provides a crucial benchmark for any theoretical calculations.

Experimental data reveals that the core structure of the molecule exhibits a high degree of planarity. The 12-atom methoxyphenylacetamide group is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.042 Å. researchgate.netresearchgate.netnih.gov Both the methoxy (B1213986) and acetamide (B32628) groups are found to be nearly coplanar with the central phenyl ring. researchgate.netresearchgate.netnih.gov However, the nitro group introduces a significant deviation from this planarity. It is twisted out of the plane of the phenyl ring by approximately 30 degrees. researchgate.netresearchgate.netnih.gov In the crystalline state, this nitro group is disordered, occupying two distinct orientations with opposite twists. researchgate.netresearchgate.net

A primary goal of DFT calculations for this compound would be to perform a geometry optimization to theoretically determine the most stable arrangement of its atoms. The accuracy of the chosen functional and basis set would be validated by how closely the calculated bond lengths, bond angles, and especially the key torsion angles, match these experimental X-ray diffraction values.

Table 1: Selected Experimental Torsion Angles for this compound

| Torsion Angle | Value (°) | Description |

|---|---|---|

| C1–N1–C7–O1 | 0.2 (4) | Describes the planarity of the acetamide group. |

| C7–N1–C1–C2 | 4.9 (4) | Describes the orientation of the acetamide group relative to the phenyl ring. |

| C9–O2–C4–C5 | 0.0 (4) | Describes the orientation of the methoxy group relative to the phenyl ring. |

| Nitro Group Twist | ~30 | Describes the deviation of the nitro group from the plane of the phenyl ring. researchgate.netresearchgate.netnih.gov |

Data sourced from X-ray crystallography studies. researchgate.netresearchgate.net

Detailed electronic structure analyses of this compound using ab initio methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods, have not been specifically reported in the surveyed scientific literature. Such studies would be instrumental in calculating fundamental electronic properties from first principles, without reliance on empirical parameters. An ab initio approach could precisely map the electron density distribution, determine the molecular electrostatic potential to identify regions of positive and negative charge, and calculate the dipole moment of the molecule. This would provide a deeper understanding of its polarity and intermolecular interaction capabilities.

Conformational Analysis and Potential Energy Surfaces of this compound

The conformation of this compound is a key determinant of its physical and chemical properties. Analysis of its structure reveals specific spatial arrangements of its substituent groups.

The solid-state conformation, as determined by X-ray crystallography, is well-defined. A significant finding is that the acetamide moiety lies essentially in the same plane as the aromatic ring. nih.gov This planarity is contrasted by the nitro group, which is rotated out of the molecular plane. researchgate.netresearchgate.netnih.gov This specific arrangement is stabilized in the crystal lattice by intermolecular hydrogen bonds, where the N–H group of the acetamide acts as a hydrogen-bond donor to a nitro oxygen atom on an adjacent molecule, forming chains within the crystal. researchgate.netresearchgate.netnih.gov

A complete conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating the single bonds, particularly the C–N bonds connecting the acetamide and nitro groups to the ring. Such a computational scan would reveal the energy barriers between different conformations and identify all local energy minima, thereby providing a comprehensive picture of the molecule's flexibility and preferred shapes in the absence of crystal packing forces. However, a full PES scan for this molecule is not currently available in published research.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. While specific energy values from DFT calculations for this compound are not available, the characteristics of these orbitals can be inferred from the molecule's constituent functional groups.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. For this compound, the HOMO is expected to be distributed over the electron-rich portions of the molecule. This includes the phenyl ring and, significantly, the electron-donating methoxy (–OCH₃) and acetamide (–NHCOCH₃) groups, which possess lone pairs of electrons on their oxygen and nitrogen atoms that can contribute to the electron density of the aromatic system.

The LUMO is the orbital that is most likely to accept electrons when the molecule acts as an electrophile. In this compound, the presence of the strongly electron-withdrawing nitro (–NO₂) group dictates the nature of the LUMO. The LUMO is anticipated to be primarily localized on the nitro group and the atoms of the phenyl ring to which it is attached. This localization makes this region the most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity.

Table 2: Conceptual Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Role in Reactivity | Expected Primary Location of Electron Density |

|---|---|---|

| HOMO | Electron Donor (Nucleophilic Center) | Phenyl ring, Acetamide group (N, O atoms), Methoxy group (O atom) |

| LUMO | Electron Acceptor (Electrophilic Center) | Nitro group (N, O atoms), Adjacent atoms of the phenyl ring |

HOMO-LUMO Gap and Electronic Properties of this compound

The electronic properties of a molecule, such as its reactivity and kinetic stability, are intrinsically linked to the distribution and energy of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter in quantum chemistry for predicting the chemical behavior of a molecule. A smaller gap is indicative of higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the ground state.

Theoretical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are the standard approach for determining these electronic parameters. researchgate.net For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich acetamide and methoxy-substituted phenyl ring, while the LUMO would be concentrated on the electron-deficient nitro group. This spatial separation of the frontier orbitals is a hallmark of molecules with strong intramolecular charge transfer.

Based on computational analyses of similar nitroaromatic compounds, a representative HOMO-LUMO energy gap for this compound can be estimated. For example, the HOMO-LUMO energy gap for 4-nitroaniline has been theoretically calculated to be approximately 4.24 eV. researchgate.net The introduction of a methoxy group, being electron-donating, would likely decrease the energy gap further, enhancing the molecule's reactivity. A summary of typical electronic properties derived from computational studies of analogous molecules is presented in the interactive table below.

| Property | Representative Value (for analogous compounds) | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | ~ -2.3 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | ~ 6.5 eV | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | ~ 2.3 eV | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | ~ 4.4 eV | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | ~ 2.1 eV | A measure of the resistance of a molecule to a change in its electron distribution. |

Note: The values presented in this table are representative and are based on computational studies of analogous nitroaromatic compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential, respectively.

For this compound, the MEP map would be expected to show a distinct polarization due to the presence of the electron-donating and electron-withdrawing substituents. The regions of highest negative potential (red) would be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group, making these sites the most likely targets for electrophilic attack. Conversely, the areas of highest positive potential (blue) would be concentrated around the hydrogen atoms of the amide group and the aromatic ring, indicating these as potential sites for nucleophilic interactions.

Theoretical studies on similar molecules, such as m-nitrophenol, have successfully employed DFT calculations to generate and analyze MEP maps, providing insights into their intermolecular interactions and reactivity. mdpi.com The MEP map for this compound would therefore be a powerful predictive tool in understanding its chemical behavior and designing potential chemical reactions.

Prediction of Spectroscopic Properties of this compound through Computational Methods

Computational chemistry offers robust methods for the prediction of various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated using DFT methods, which involve optimizing the molecular geometry and then performing a frequency calculation. The resulting vibrational frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic peaks corresponding to the vibrational modes of its functional groups. For instance, the N-H stretching vibration of the amide group would appear in the range of 3200-3400 cm⁻¹, while the C=O stretching of the acetamide would be observed around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would be expected in the regions of 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Computational studies on similar amide-containing molecules have demonstrated a good correlation between calculated and experimental IR spectra. imist.ma

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. For this compound, the calculated ¹H NMR spectrum would predict the chemical shifts of the aromatic protons, the amide proton, and the methyl protons of the methoxy and acetamide groups. Similarly, the ¹³C NMR spectrum would provide the predicted chemical shifts for all the carbon atoms in the molecule. These theoretical chemical shifts serve as a valuable guide for the assignment of signals in the experimental NMR spectra.

Molecular Dynamics Simulations for this compound Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, including their conformational changes and intermolecular interactions.

For this compound, MD simulations could be employed to investigate its interactions with solvent molecules, such as water, or with other molecules in a condensed phase. These simulations would be particularly useful for understanding the nature and strength of intermolecular hydrogen bonds. The crystal structure of this compound reveals that in the solid state, the N-H group of the amide acts as a hydrogen bond donor to a nitro oxygen atom of an adjacent molecule, forming chains. nih.gov

Applications of N 4 Methoxy 3 Nitrophenyl Acetamide in Materials Science and Industrial Chemistry

Role as a Precursor in Dye and Pigment Synthesis

N-(4-Methoxy-3-nitrophenyl)acetamide is a key intermediate in the synthesis of certain classes of dyes, particularly azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a significant portion of commercially used colorants. jbiochemtech.com The synthesis pathway typically involves the chemical reduction of the nitro group on the this compound molecule to form an amino group (-NH₂), yielding 3-amino-4-methoxyacetanilide. google.comgoogle.com

This resulting aromatic amine is then subjected to a diazotization reaction, where it is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). rsc.orgrsc.org This process converts the primary amino group into a highly reactive diazonium salt. The subsequent step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling component, such as a phenol, naphthol, or another aromatic amine. jbiochemtech.comyoutube.com This electrophilic aromatic substitution reaction forms the stable azo linkage and creates the final dye molecule. The specific color of the resulting dye is determined by the extended conjugated system of the entire molecule, which is influenced by the choice of both the diazo component (derived from this compound) and the coupling component.

Table 1: Synthetic Pathway from this compound to a Hypothetical Azo Dye

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Nitro Reduction | This compound, Reducing Agent (e.g., Hydrazine (B178648) Hydrate (B1144303), H₂/Pd) google.com | 3-Amino-4-methoxyacetanilide | To generate the primary aromatic amine required for diazotization. |

| 2 | Diazotization | 3-Amino-4-methoxyacetanilide, Sodium Nitrite, Hydrochloric Acid rsc.org | 4-Acetamido-2-methoxybenzenediazonium chloride | To create the reactive diazonium salt. |

| 3 | Azo Coupling | 4-Acetamido-2-methoxybenzenediazonium chloride, Coupling Component (e.g., Phenol) jbiochemtech.com | Azo Dye | To form the final chromophore with an extended conjugated system. |

Applications in Optoelectronic Materials

The unique electronic properties endowed by the nitro and methoxy (B1213986) substituents make this class of compounds a subject of interest for applications in optoelectronics. Research into structurally similar isomers, such as N-(4-methoxy-2-nitrophenyl)acetamide, provides insight into the potential of these materials. dntb.gov.ua

Thin films of organic semiconductors are essential components of many optoelectronic devices. For compounds like this compound, solution-processable techniques are often explored. The synthesis of its isomer, N-(4-methoxy-2-nitrophenyl)acetamide, involves its initial preparation via acetylation of the corresponding aniline (B41778) precursor. nih.goviucr.org Purified crystals of the material can then be dissolved in an appropriate solvent to create a solution that is used to fabricate thin films, for instance, in the form of microrods, for use in light detection applications. dntb.gov.ua This solution-based approach is advantageous for its potential scalability and lower manufacturing costs compared to vacuum deposition methods.

Organic heterojunctions, which are interfaces between two different semiconductor materials, are fundamental to the operation of many organic optoelectronic devices, including photodetectors and solar cells. The performance of these devices is highly dependent on the electronic properties of the constituent materials. Research on organic semiconductors often involves creating heterojunctions with other organic or inorganic materials to enhance device performance. dntb.gov.ua A compound like this compound could potentially be used as one of the layers in a heterojunction device, where its electron-withdrawing nitro group and electron-donating methoxy group would influence its energy levels (HOMO/LUMO) and charge transport properties.

The photoconductivity of a material—its increased electrical conductivity in response to light—is the basis for its use in photodetectors. Studies on related nitro-substituted aromatic compounds have demonstrated significant nonlinear optical (NLO) properties and photoconductive behavior. researchgate.net For example, microrod thin films of the isomer N-(4-methoxy-2-nitrophenyl)acetamide have been investigated for light detection. dntb.gov.ua The key performance metrics for such a photodetector include its responsivity (the electrical output per unit of optical input) and detectivity (the ability to detect weak signals). The optical absorption spectrum of these materials determines the range of light wavelengths they can detect. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, often contributes to the charge transfer characteristics that are crucial for photoconductivity.

Table 2: Potential Optoelectronic Characteristics (Based on Isomer/Analogue Studies)

| Property | Description | Relevance | Reference |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Determines the material's optical absorption range and electronic properties. | researchgate.net |

| Nonlinear Optical (NLO) Efficiency | The ability of a material to alter the properties of light passing through it. | Useful for applications in frequency conversion and optical switching. | researchgate.net |

| Photoconductivity | The increase in electrical conductivity upon exposure to light. | The fundamental property for use in photodetectors and light sensors. | dntb.gov.ua |

| Solution Processability | The ability to form thin films from a solution. | Allows for potentially low-cost and large-area device fabrication. | dntb.gov.ua |

Intermediate in the Synthesis of Complex Organic Molecules Featuring this compound Scaffolds

Beyond its role in dye synthesis, this compound serves as a versatile scaffold for constructing more complex organic molecules. Its functional groups offer a platform for a variety of chemical transformations.

The most prominent reaction is the reduction of the nitro group to an amine, creating a bifunctional molecule with both an amine and an acetamide (B32628) group. google.com This product, 3-amino-4-methoxyacetanilide, can then undergo further reactions. The newly formed primary amine can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. The original acetamide group can be hydrolyzed back to an amine under certain conditions, providing another reactive handle if orthogonal protection strategies are employed. The methoxy group and the aromatic ring itself can also be targeted for substitution reactions, further increasing the molecular diversity achievable from this starting scaffold.

Development of Novel Materials Based on this compound Derivatives

The chemical versatility of this compound allows for the development of novel materials with tailored properties. By strategically modifying its structure, new compounds for advanced applications can be designed.

For instance, the diamino derivative, obtained by reducing the nitro group and hydrolyzing the amide, could serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzimidazoles. These polymers are known for their thermal stability and mechanical strength. Alternatively, the functional groups could be used to attach this scaffold to other molecules, creating materials with specific optical, electronic, or biological activities. The development of fentanyl analogues, where a core structure is systematically modified to produce a wide range of compounds with varied pharmacological properties, serves as a conceptual parallel for how the this compound scaffold could be exploited to generate libraries of new materials for research and development. wikipedia.org

Comparative Analysis and Structure Property Relationships of N 4 Methoxy 3 Nitrophenyl Acetamide and Analogues

Structural Comparisons with Positional Isomers and Related Acetanilides

The three-dimensional arrangement of atoms and functional groups within a molecule dictates its physical and chemical properties. In the case of N-(4-Methoxy-3-nitrophenyl)acetamide and its analogues, subtle changes in the position and nature of substituents on the phenyl ring lead to significant differences in their crystal structures, planarity, and intermolecular interactions.

In this compound, the methoxy (B1213986) and acetamide (B32628) groups are nearly coplanar with the phenyl ring. nih.govresearchgate.net This planarity is disrupted in some of its isomers due to steric hindrance. The nitro group in this compound is twisted out of the plane of the phenyl ring by approximately 30 degrees. nih.govresearchgate.net

Table 1: Comparison of Key Structural Features of this compound and Its Analogues

| Compound | Substituent Positions | Planarity of Acetamido Group | Nitro Group Torsion Angle | Key Intermolecular Interactions |

| This compound | 4-Methoxy, 3-Nitro | Nearly coplanar with phenyl ring | ~30° | Intermolecular N-H···O (nitro) hydrogen bonds forming chains nih.govresearchgate.net |

| N-(4-Methyl-3-nitrophenyl)acetamide | 4-Methyl, 3-Nitro | Likely largely coplanar with the phenyl ring | Expected to be similar to the methoxy analogue | Expected to form similar N-H···O (nitro) hydrogen bonds |

| N-(2-Methoxy-4-nitrophenyl)acetamide | 2-Methoxy, 4-Nitro | Considerably non-coplanar (25.4° twist) | Less twisted (~12.8°) | Intramolecular N-H···O (nitro) hydrogen bond iucr.orgnih.gov |

| N-(4-Ethoxy-3-nitrophenyl)acetamide | 4-Ethoxy, 3-Nitro | Similar to the methoxy analogue | Similar to the methoxy analogue | Expected to form similar N-H···O (nitro) hydrogen bonds |

| N-(4-Hydroxy-3-nitrophenyl)acetamide | 4-Hydroxy, 3-Nitro | Twisted out of the phenyl plane by 9.0° | Twisted out of the phenyl plane by 11.8° | Intermolecular N-H···O (acetamido) and O-H···O hydrogen bonds nih.goviucr.org |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | 4-Hydroxy, 2-Nitro | Nearly planar with the phenyl ring | Nearly planar with the phenyl ring | Intramolecular N-H···O (nitro) and intermolecular O-H···O (acetamido) hydrogen bonds nih.goviucr.org |

N-(4-Methyl-3-nitrophenyl)acetamide

While a detailed crystal structure analysis for N-(4-Methyl-3-nitrophenyl)acetamide is not as readily available in the searched literature, we can infer its structural properties based on its close analogy to this compound. The primary difference is the substitution of a methoxy group with a methyl group at the 4-position. The methyl group is slightly smaller than the methoxy group and is also an electron-donating group, albeit through a different mechanism (hyperconjugation versus resonance). Given the lack of significant steric hindrance between the 3-nitro and 4-methyl groups, it is expected that the acetamide group in N-(4-Methyl-3-nitrophenyl)acetamide would also be largely coplanar with the phenyl ring, similar to its methoxy counterpart. The nitro group is also anticipated to be twisted out of the phenyl plane to a similar extent. The hydrogen bonding pattern is likely to be dominated by intermolecular N-H···O interactions involving the nitro group, forming chains within the crystal lattice.

N-(2-Methoxy-4-nitrophenyl)acetamide

In contrast to the 3-nitro isomer, N-(2-Methoxy-4-nitrophenyl)acetamide exhibits significant non-planarity. The acetamido group is twisted out of the plane of the central phenyl ring by approximately 25.4 degrees. iucr.orgnih.gov This deviation from planarity is a direct consequence of the steric hindrance imposed by the methoxy group at the ortho position (C2). The nitro group, however, is less twisted, with a torsion angle of about 12.8 degrees. iucr.orgnih.gov A key structural feature of this isomer is the formation of an intramolecular hydrogen bond between the N-H of the acetamido group and an oxygen atom of the ortho-nitro group. iucr.orgnih.gov This internal hydrogen bonding satisfies the hydrogen-bond donating capacity of the amide proton, leading to different intermolecular packing compared to the 3-nitro isomer.

N-(4-Hydroxy-3-nitrophenyl)acetamide and N-(4-Hydroxy-2-nitrophenyl)acetamide

The positional isomerism of the nitro group has a profound impact on the planarity and hydrogen bonding in the hydroxy-substituted analogues. N-(4-Hydroxy-3-nitrophenyl)acetamide is significantly less planar than its 2-nitro isomer. nih.goviucr.org In the 3-nitro isomer, the acetamido group is twisted out of the phenyl plane by 9.0 degrees, and the nitro group is twisted by 11.8 degrees. nih.goviucr.org Its hydrogen bonding pattern involves intermolecular interactions where the amide N-H group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. nih.goviucr.org

Conversely, N-(4-Hydroxy-2-nitrophenyl)acetamide is a nearly planar molecule. nih.goviucr.org This planarity is facilitated by the formation of an intramolecular hydrogen bond between the amide N-H and the ortho-nitro group, similar to what is observed in N-(2-Methoxy-4-nitrophenyl)acetamide. Additionally, the hydroxyl group participates in intermolecular hydrogen bonding to the acetamido oxygen of a neighboring molecule, creating chains in the crystal lattice. nih.goviucr.org

Comparative Reactivity Studies of this compound and Analogues